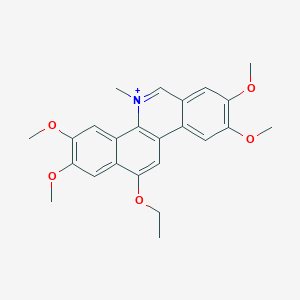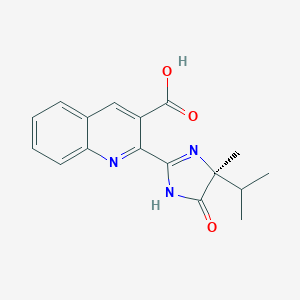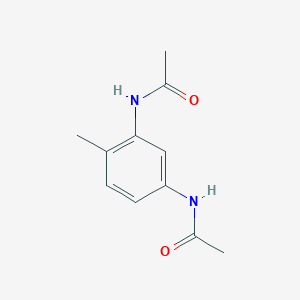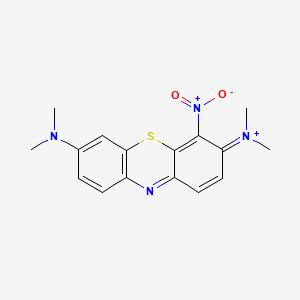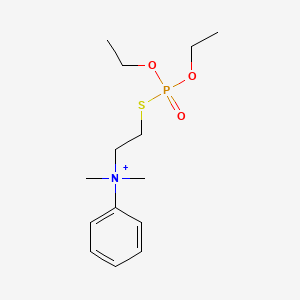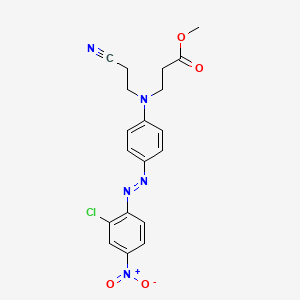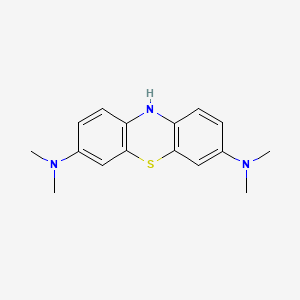
Leucomethylene blue
説明
Leucomethylene blue (LMB) is a phenothiazine derivative . It can be oxidized to Methylene blue (MB) and is one of the very few regenerative anti-oxidants having cyclic redox activity . Because of its hydrophilicity and lipophilicity, it has a high level of permeability through biological membranes .
Synthesis Analysis
Leucomethylene blue (LMB) is produced by the reduction of Methylene Blue (MB). This reduction process is initiated by the reduced flavin adenine dinucleotide cofactor FADH2 . The process involves two electrons and one hydrogen cation .Molecular Structure Analysis
Leucomethylene blue has a chemical formula of C16H19N3S . It contains a total of 41 bonds, including 22 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 1 secondary amine (aromatic), 2 tertiary amines (aromatic), and 1 sulfide .Chemical Reactions Analysis
In physiological conditions, MB is electrochemically reduced to LMB . This process involves two electrons and one hydrogen cation . MB is an appropriate candidate to study the partial electrode reaction mechanism and the nonspecific surficial interactions in the monolayer of this redox-active molecule formed at the electrode surface .Physical And Chemical Properties Analysis
Leucomethylene blue has a molecular weight of 285.40716 g/mol . It has a planar structure and is involved in various chemical equilibria .科学的研究の応用
Detection of Reactive Oxygen and Nitrogen Species
LMB is used as a fluorogenic probe for the detection of a broad spectrum of reactive oxygen and nitrogen species (ROS/RNS). These species play significant roles in various physiological and pathological processes, including cellular metabolism, inflammation, and cancer development . The ability to detect these species non-invasively is crucial for understanding their functions and implications in diseases.
Neurodegenerative Diseases Research
In the context of neurodegenerative diseases, LMB has shown promise in research focused on Alzheimer’s disease. It may help reduce tau protein aggregation, which is a hallmark of Alzheimer’s pathology . This application is particularly important for developing therapeutic strategies against such debilitating conditions.
Oxidative Stress Studies
LMB is employed in studies investigating oxidative stress—a condition arising from an imbalance between free radicals and antioxidants in the body. LMB-based probes can quantify ROS/RNS, providing insights into the oxidative burden and its impact on health .
Cellular Metabolism Analysis
The compound’s role in cellular metabolism is linked to its redox properties. LMB can act as an electron donor to cytochrome c in mitochondria, potentially enhancing the electron transport chain and improving cellular energy production . This aspect is vital for understanding metabolic disorders and energy utilization in cells.
Fluorescence-Based Techniques
In fluorescence-based techniques, LMB serves as a probe with red fluorescence emission, allowing for the in vivo non-invasive quantification of ROS/RNS . This application is essential for real-time monitoring of cellular processes and the development of diagnostic methods.
Inflammation and Cancer Research
LMB’s ability to detect reactive species makes it a valuable tool in researching the mechanisms of inflammation and cancer. Since ROS/RNS are involved in the pathogenesis of these conditions, LMB can contribute to early disease detection and the exploration of new treatment avenues .
Antioxidant Research
As an antioxidant, LMB can protect cells from oxidative damage by scavenging free radicals. This property is exploited in research aimed at understanding and mitigating the effects of oxidative stress on aging and various diseases .
Therapeutic Agent Exploration
LMB’s unique properties have led to its exploration as a potential therapeutic agent. Its applications in treating conditions like neurodegenerative diseases and its role as a catalytic antioxidant highlight its therapeutic potential.
特性
IUPAC Name |
3-N,3-N,7-N,7-N-tetramethyl-10H-phenothiazine-3,7-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3S/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13/h5-10,17H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWZICCBKBYHDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)NC3=C(S2)C=C(C=C3)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047985 | |
| Record name | Leucomethylene blue | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Leucomethylene blue | |
CAS RN |
613-11-6 | |
| Record name | Leucomethylene blue | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=613-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydromethylthionine [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Leucomethylene blue | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDROMETHYLTHIONINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IHU4GYZ2R3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,9-dimethyl-3-(2H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydrobenzo[c][1]benzopyran-6-one](/img/structure/B1207401.png)

![[4-(3-amino-2,6-dichloro-phenyl)-1,2,5-thiadiazol-3-yl] N-methyl-N-propyl-carbamate](/img/structure/B1207406.png)
